molecular formula C21H12N7O3Re-3 B12352254 (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium

(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium

Cat. No.: B12352254
M. Wt: 596.6 g/mol
InChI Key: WMMVEEXAVRLFIZ-UHFFFAOYSA-N
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Description

The compound "(OC-6-33)-tricarbonyl(1,10-phenanthroline-κN1,κN10)[4-(2H-tetrazol-5-yl-κN2)pyridinato]-rhenium" is a rhenium(I) tricarbonyl complex featuring a mixed-ligand architecture. Its structure comprises:

  • Three carbonyl ligands (CO) coordinated to the rhenium center in a fac-geometry.
  • 1,10-Phenanthroline (phen), a bidentate ligand binding via two nitrogen atoms (κN1,κN10), providing a rigid, planar framework that enhances stability and luminescent properties.
  • 4-(2H-Tetrazol-5-yl)pyridinato, a hybrid ligand where the pyridine ring is functionalized with a tetrazole group. The tetrazole moiety (κN2) acts as an additional coordination site or a proton-responsive unit, enabling pH-dependent behavior.

This complex is of interest in photophysical and catalytic studies due to rhenium's ability to facilitate charge-transfer transitions and the tunability of its ligands.

Properties

Molecular Formula

C21H12N7O3Re-3

Molecular Weight

596.6 g/mol

IUPAC Name

carbon monoxide;1,10-phenanthroline-1,10-diide;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine

InChI

InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q-2;-1;;;;

InChI Key

WMMVEEXAVRLFIZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re]

Origin of Product

United States

Preparation Methods

The synthesis of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium typically involves the reaction of rhenium tricarbonyl precursors with the appropriate ligands under controlled conditions. The synthetic route may include:

    Ligand Exchange Reaction: A rhenium tricarbonyl precursor, such as rhenium pentacarbonyl chloride, reacts with 1,10-phenanthroline in the presence of a base to form the intermediate complex.

    Substitution Reaction: The intermediate complex is then reacted with 4-(2H-tetrazol-5-yl)pyridine to replace one of the carbonyl ligands, forming the final product.

Chemical Reactions Analysis

(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium undergoes various chemical reactions, including:

    Oxidation: The rhenium center can be oxidized, leading to changes in the oxidation state and coordination environment.

    Reduction: The compound can be reduced under specific conditions, affecting the electronic properties of the rhenium center.

    Substitution: Ligands coordinated to the rhenium center can be substituted with other ligands, allowing for the modification of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium has several scientific research applications:

    Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Photochemistry: Due to its unique electronic properties, the compound is studied for its potential use in photochemical applications, such as light-emitting devices and solar cells.

    Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.

    Material Science: The compound’s structural properties are explored for the development of new materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related rhenium(I) tricarbonyl complexes and heterocyclic systems from the literature:

Compound Ligand System Key Properties Applications Reference
Target Re(I) complex 1,10-Phenanthroline + 4-(2H-tetrazol-5-yl)pyridine Luminescent, pH-sensitive, strong CO stretching bands (~2000 cm⁻¹ in IR) Photocatalysis, sensors N/A
[Re(CO)₃(phen)(py)]⁺ (py = pyridine) 1,10-Phenanthroline + pyridine Lower redox activity, limited pH sensitivity DNA intercalation studies
[Re(CO)₃(bpy)(tetrazole)] (bpy = 2,2'-bipyridine) Bipyridine + tetrazole Enhanced luminescence quantum yield vs. phen-based complexes Light-emitting devices
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine core + nitrophenyl group Non-metallic, planar heterocycle with strong absorbance in UV-vis (λmax ~ 350 nm) Organic synthesis intermediates
6-Benzofuran-2-yl-2-thioxohydropyridine-3-carbonitrile derivatives Thieno[2,3-b]pyridine + benzofuran Sulfur-rich, π-conjugated systems with moderate fluorescence Heterocyclic drug discovery

Key Findings

Ligand Rigidity vs. Flexibility :

  • The target Re(I) complex’s phen ligand provides greater rigidity and electronic delocalization compared to bipyridine (bpy) analogues, leading to sharper emission bands .
  • In contrast, imidazo[1,2-a]pyridine derivatives (e.g., ) lack metal coordination but exhibit strong π-π stacking due to their planar structure.

Tetrazole Functionality: The tetrazole group in the target compound enhances proton-coupled electron transfer (PCET) behavior, a feature absent in simpler pyridine-based Re(I) complexes. This is critical for catalytic proton reduction . Non-metallic tetrazolo derivatives (e.g., ) prioritize synthetic versatility over redox activity.

Photophysical Performance: The target complex’s emission maxima (λem ~ 550–600 nm) are redshifted compared to [Re(CO)₃(bpy)(tetrazole)] (λem ~ 500–550 nm), attributed to phen’s extended conjugation . Thieno[2,3-b]pyridine derivatives (e.g., ) show weaker luminescence due to sulfur’s heavy-atom effect.

Synthetic Challenges :

  • The hybrid pyridinato-tetrazole ligand requires multistep synthesis (e.g., cycloaddition for tetrazole formation), paralleling methods for imidazo[1,2-a]pyridines in .

Biological Activity

The compound (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium is a complex organometallic compound that features a rhenium center coordinated to three carbonyl groups and two distinct ligands: 1,10-phenanthroline and 4-(2H-tetrazol-5-yl)pyridine. This unique structure allows for various biological activities, particularly in the fields of medicinal chemistry and catalysis.

The biological activity of this compound primarily revolves around its interaction with biological macromolecules such as proteins and nucleic acids. The rhenium center can form coordination bonds with these targets, leading to potential therapeutic effects. The mechanisms include:

  • Induction of Apoptosis : Similar rhenium complexes have been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR) pathway .
  • Catalytic Activity : The compound can act as a catalyst in various organic reactions, which may also contribute to its biological effects by facilitating biochemical transformations.

In Vitro Studies

Recent studies have demonstrated the anticancer activity of rhenium complexes similar to (OC-6-33). For instance, tricarbonyl rhenium isonitrile polypyridyl complexes were evaluated for their cytotoxicity against various cancer cell lines:

Complex TypeCell LineIC50 (µM)Mechanism
TRIP ComplexA5491.5–2.5ER stress induction
TRIP ComplexMCF-72.3Apoptosis via UPR
TRIP ComplexHCT116--

These results suggest that modifications in ligand structure can significantly impact the biological activity of rhenium complexes .

In Vivo Studies

In vivo evaluations have further confirmed the potential of these complexes as anticancer agents. For example, biodistribution studies showed that certain rhenium complexes effectively target tumor tissues while exhibiting lower toxicity towards healthy tissues. This selectivity is crucial for developing effective chemotherapeutic agents .

Case Study 1: Anticancer Activity

A study focused on a series of rhenium tricarbonyl complexes revealed that those with more lipophilic and electron-donating ligands exhibited higher cytotoxicity against cancer cells while also being toxic to healthy cells. This highlights the need for careful ligand design to optimize therapeutic efficacy while minimizing side effects .

Case Study 2: Mechanistic Insights

Research into the mechanisms of action has shown that rhenium complexes can interact directly with DNA and proteins, leading to structural changes that inhibit their function. This interaction is thought to be a critical step in the anticancer activity of these compounds .

Comparison with Similar Compounds

The unique ligand combination in (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium sets it apart from other rhenium tricarbonyl complexes. Here’s a comparison table:

Compound TypeLigands UsedNotable Activity
Rhenium DicarbonylDiimine ligandsModerate anticancer activity
Rhenium TricarbonylIsonitrile ligandsHigh anticancer activity
(OC-6-33) Complex1,10-Phenanthroline & TetrazolePromising therapeutic potential

This table illustrates how variations in ligand types influence the biological properties and potential applications of these compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (OC-6-33)-tricarbonyl rhenium complexes with tetrazole-pyridinate ligands?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions under inert atmospheres. For example, reacting Re(CO)₃Cl with 1,10-phenanthroline and 4-(2H-tetrazol-5-yl)pyridine in anhydrous THF at 60–80°C for 12–24 hours yields the target complex. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization from acetonitrile is recommended. Key challenges include ligand solubility and avoiding hydrolysis of the tetrazole moiety .

Q. How can spectroscopic techniques confirm the structural integrity of this rhenium complex?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for phenanthroline (δ 8.5–9.5 ppm for aromatic protons) and tetrazole-pyridinate ligands (δ 7.5–8.5 ppm).
  • IR Spectroscopy : Confirm CO stretching vibrations (ν~2020, 1920, 1880 cm⁻¹) and tetrazole ring vibrations (ν~1450–1550 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₄H₁₅N₇O₃Re: 684.12; observed: 684.10) .

Q. What stability considerations are critical for handling this compound in aqueous and aerobic conditions?

  • Methodological Answer : The complex is sensitive to UV light and moisture. Store under argon at –20°C. Stability tests in PBS (pH 7.4) at 37°C over 24 hours show <5% degradation by HPLC (C18 column, acetonitrile/water gradient). Decomposition pathways include ligand dissociation and oxidation of the tetrazole group. Use chelating agents (e.g., EDTA) in buffers to mitigate metal leaching .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this rhenium complex?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/def2-TZVP) optimize geometry and analyze frontier molecular orbitals. Key findings:

  • HOMO-LUMO gap: ~3.2 eV, indicating photostability.
  • Electron density on the tetrazole moiety suggests nucleophilic attack sites.
    Compare with experimental UV-Vis spectra (λ_max ~450 nm) to validate transitions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ varying from 10–50 μM) may arise from assay conditions (e.g., serum proteins binding Re centers). Standardize protocols:

  • Use serum-free media for in vitro assays.
  • Validate target engagement via fluorescence anisotropy (e.g., binding to DNA G-quadruplexes).
    Cross-reference with proteomic datasets (DeMAND algorithm) to identify off-target interactions .

Q. How can ligand modifications enhance the compound’s selectivity for therapeutic targets?

  • Methodological Answer :

  • Tetrazole Substitution : Replace 5-H with electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability.
  • Phenanthroline Functionalization : Introduce –NO₂ or –NH₂ groups to modulate lipophilicity and DNA intercalation.
    Use similarity-diversity analysis (Tanimoto coefficients >0.85) to prioritize analogs in combinatorial libraries .

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